molecular formula C18H22N6 B11215150 1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

Cat. No.: B11215150
M. Wt: 322.4 g/mol
InChI Key: DBIBOHDZBLHHAB-UHFFFAOYSA-N
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Description

1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a pyrazolo[3,4-D]pyrimidine core, and a 4-methylphenyl group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-D]pyrimidine core: This can be achieved by reacting 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-D]pyrimidine core.

    Introduction of the piperazine ring: The pyrazolo[3,4-D]pyrimidine core is then reacted with 1-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring that have diverse pharmacological properties.

Uniqueness

1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H22N6/c1-3-22-8-10-23(11-9-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-14(2)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

DBIBOHDZBLHHAB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C

Origin of Product

United States

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